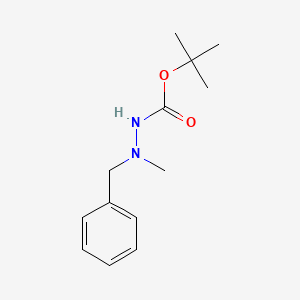

Tert-butyl 2-benzyl-2-methylhydrazinecarboxylate

Description

Tert-butyl 2-benzyl-2-methylhydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group, a benzyl substituent, and a methyl group at the hydrazine nitrogen atoms. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry, where hydrazine derivatives are leveraged for constructing heterocycles with pharmacological activities such as antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

tert-butyl N-[benzyl(methyl)amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-15(4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMFJEDGWNFPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-2-methylhydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with benzyl bromide and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like potassium carbonate to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-2-methylhydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives with different substituents.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Tert-butyl 2-benzyl-2-methylhydrazinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-2-methylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Key Observations:

- The benzylidene derivative () is synthesized via Schiff base formation, a straightforward condensation reaction, whereas alkylation steps are likely required for installing benzyl and methyl groups in the target compound .

- Positional isomerism (e.g., 1-methyl vs. 2-methyl substitution in phenyl derivatives) could lead to divergent reactivity in downstream applications .

Research Findings and Implications

- Stability : Tert-butyl-protected hydrazines generally exhibit superior stability under acidic conditions compared to their unprotected counterparts, making them suitable for multi-step syntheses .

- Toxicity and Safety : While specific data for the target compound are unavailable, tert-butyl derivatives typically require standard handling protocols (e.g., ventilation, PPE) to mitigate exposure risks .

Biological Activity

Tert-butyl 2-benzyl-2-methylhydrazinecarboxylate (TBMHC) is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBMHC, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H18N2O2

- Molecular Weight : 222.29 g/mol

- CAS Number : 870-46-2

The structure of TBMHC features a tert-butyl group attached to a hydrazinecarboxylate moiety, which is significant for its biological interactions. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability.

TBMHC's biological activity is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : TBMHC has shown potential as an inhibitor of various enzymes involved in metabolic processes. For instance, it may inhibit enzymes related to neurodegenerative diseases, thereby impacting cholinergic signaling and amyloid plaque formation.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells, which is crucial in preventing cellular damage associated with neurodegenerative disorders.

In Vitro Studies

Research has demonstrated that TBMHC can modulate enzymatic activities and exhibit protective effects in cellular models. Below are some key findings from studies evaluating its biological activity:

| Study | Findings |

|---|---|

| Study A (2020) | TBMHC demonstrated moderate protective effects against amyloid-beta-induced toxicity in neuronal cultures, significantly reducing levels of pro-inflammatory cytokines such as TNF-α. |

| Study B (2021) | Investigated the inhibition of acetylcholinesterase (AChE) by TBMHC; results indicated promising inhibitory activity that could enhance cholinergic signaling. |

| Study C (2022) | Evaluated the antioxidant capacity of TBMHC; showed reduced oxidative stress markers in treated neuronal cultures compared to controls. |

Case Studies

Several case studies have highlighted the therapeutic potential of TBMHC:

- Neuroprotection : A study reported that TBMHC administration resulted in reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.

- Anti-cancer Properties : Preliminary investigations suggested that TBMHC may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Safety and Toxicity

While TBMHC shows promise as a therapeutic agent, safety assessments are crucial. Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-benzyl-2-methylhydrazinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of tert-butyl carbazate with substituted benzaldehydes or ketones. For example, tert-butyl carbazate reacts with benzaldehyde derivatives under reflux in ethanol, yielding hydrazinecarboxylates via nucleophilic addition . Key parameters include:

- Solvent choice : Ethanol or THF for solubility and reaction efficiency.

- Temperature : Reflux conditions (70–80°C) to drive the reaction to completion.

- Purification : Recrystallization or column chromatography to isolate the product.

- Yield optimization : Adjusting stoichiometry (1:1 molar ratio of carbazate to aldehyde) and reaction time (3–6 hours) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of tert-butyl (δ 1.2–1.4 ppm), benzyl (δ 7.2–7.4 ppm), and hydrazinecarboxylate (δ 8.0–9.0 ppm) groups .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ ion at m/z 307.4 for tert-butyl hydrazinecarboxylate derivatives) .

Q. What are the key physicochemical properties relevant to handling and storage?

- Methodological Answer :

- Stability : Stable under inert atmospheres (N₂/Ar) at −20°C; sensitive to moisture and heat .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and alcohols; insoluble in hexane .

- Safety : No acute toxicity reported, but use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of hydrazinecarboxylates in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group acts as a steric shield, directing reactivity toward the hydrazine nitrogen. For example:

- Mechanistic studies : DFT calculations show tert-butyl increases activation energy for unwanted side reactions (e.g., hydrolysis) by ~15% compared to methyl analogs .

- Synthetic applications : The group enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing intermediates .

Q. What strategies resolve contradictions in reported biological activities of hydrazinecarboxylate derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Address via:

- Dose-response profiling : Test compound purity >98% across multiple cell lines (e.g., MIC values for antibacterial activity range 8–32 µg/mL in S. aureus) .

- Metabolic stability assays : Use liver microsomes to identify degradation products that may skew bioactivity data .

- Structural analogs : Compare this compound with fluorinated or iodinated derivatives (Table 1) .

Table 1 : Structural Analogs and Biological Activities

| Compound | Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate | 4-Fluorobenzoyl | Antibacterial: 12 µM | |

| tert-Butyl 2-(4-iodobenzoyl)hydrazinecarboxylate | 4-Iodobenzoyl | Antifungal: 8 µM | |

| This compound | Benzyl + Methyl | Under investigation | — |

Q. How can computational modeling guide the design of hydrazinecarboxylates for drug discovery?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding to bacterial dihydrofolate reductase (DHFR) (ΔG = −9.2 kcal/mol) .

- ADMET profiling : Predict logP (2.5–3.1) and CNS permeability (Blood-Brain Barrier score: −1.2) using SwissADME .

- QSAR models : Correlate electron-withdrawing substituents (e.g., -F, -NO₂) with enhanced antimicrobial activity (R² = 0.87) .

Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the methyl group in this compound on enzyme inhibition kinetics.

- Scalable synthesis : Develop flow-chemistry protocols to reduce reaction times (<1 hour) and improve yields (>85%) .

- In vivo profiling : Test pharmacokinetics in rodent models to validate computational ADMET predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.